molecular formula C17H26N2O4 B13386989 Vildagliptin carboxy acid metabolite

Vildagliptin carboxy acid metabolite

Cat. No.: B13386989
M. Wt: 322.4 g/mol
InChI Key: KWZNLUFQUDQQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vildagliptin carboxy acid metabolite, also known as M20.7, is a major metabolite of vildagliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. Vildagliptin is used in the treatment of type 2 diabetes mellitus. The metabolite is formed through the hydrolysis of the nitrile group in vildagliptin, resulting in the carboxylic acid derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vildagliptin carboxy acid metabolite involves the hydrolysis of vildagliptin. This process is typically catalyzed by dipeptidyl peptidase enzymes in the human body. In an industrial setting, the hydrolysis can be achieved using acidic or basic conditions. The reaction is carried out by dissolving vildagliptin in a suitable solvent, such as water or methanol, and then adding an acid or base to catalyze the hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthetic routes. The process involves large-scale hydrolysis of vildagliptin under controlled conditions to ensure high yield and purity of the metabolite. The reaction mixture is then subjected to purification steps, such as crystallization or chromatography, to isolate the carboxy acid metabolite .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin carboxy acid metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

Vildagliptin carboxy acid metabolite has several scientific research applications:

Mechanism of Action

The mechanism of action of vildagliptin carboxy acid metabolite involves its interaction with dipeptidyl peptidase IV (DPP-IV) enzymes. By inhibiting DPP-IV, the metabolite prevents the degradation of incretin hormones, such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which promote insulin secretion and regulate blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vildagliptin carboxy acid metabolite is unique due to its specific formation through the hydrolysis of vildagliptin. Its interaction with DPP-IV and the resulting pharmacokinetic profile make it distinct from other DPP-IV inhibitors .

Properties

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZNLUFQUDQQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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